(2-Hydroxyethyl)octadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C20H44ClNO and a molecular weight of 350.02246 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)octadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce secondary amines .
Scientific Research Applications
(2-Hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: A shorter-chain analogue with similar applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
(2-Hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Properties
CAS No. |
94313-61-8 |
---|---|
Molecular Formula |
C20H43ClNO- |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
2-(octadecylamino)ethanol;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22;/h21-22H,2-20H2,1H3;1H/p-1 |
InChI Key |
ZHBKZXHOXKFVFY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.